molecular formula C12H7F4N B171763 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 180606-18-2

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B171763
CAS No.: 180606-18-2
M. Wt: 241.18 g/mol
InChI Key: KAZAOTWODRLOST-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a fluoro group at the 2-position and a trifluoromethylphenyl group at the 6-position

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups into the pyridine ring. One common method involves the reaction of 2-chloro-6-(4-(trifluoromethyl)phenyl)pyridine with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, typically around 170°C, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Aminopyridines: Formed through nucleophilic substitution with amines.

    Biaryl Compounds: Formed through coupling reactions with boronic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.

    2-Fluoro-3-(trifluoromethyl)pyridine: Trifluoromethyl group at the 3-position.

    2-Fluoro-5-(trifluoromethyl)pyridine: Trifluoromethyl group at the 5-position.

Uniqueness

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it valuable in specialized applications.

Properties

IUPAC Name

2-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZAOTWODRLOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622431
Record name 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-18-2
Record name 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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